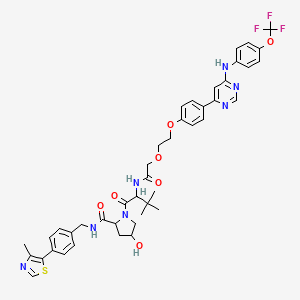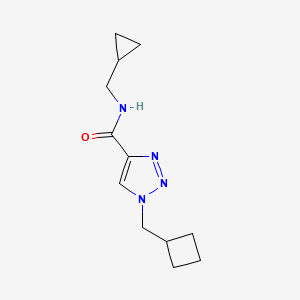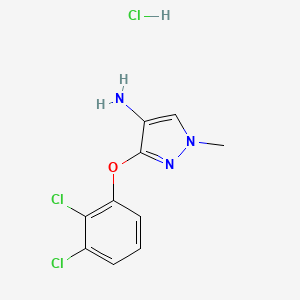![molecular formula C12H20ClN5 B12225331 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12225331.png)
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, each substituted with methyl groups, connected via a methanamine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.
Methylation: The pyrazole rings are then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Linkage Formation: The two methylated pyrazole rings are connected via a methanamine linkage, which can be achieved through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole rings.
Reduction: Reduced forms of the pyrazole rings.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone
- 3,5-dimethyl-1H-pyrazole-4-propanol
- (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
Uniqueness
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its dual pyrazole structure with specific methyl substitutions and a methanamine linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9-5-14-17(4)12(9)7-13-6-11-8-16(3)15-10(11)2;/h5,8,13H,6-7H2,1-4H3;1H |
InChI Key |
XKYFHLXIXZMISU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile](/img/structure/B12225263.png)
![1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12225272.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12225279.png)
![4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12225288.png)


![[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B12225304.png)
![4-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-1,4-oxazepan-5-one](/img/structure/B12225317.png)
![1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B12225319.png)

![3-Tert-butyl-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B12225350.png)

![2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B12225359.png)
